N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium bromide
Overview
Description
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium bromide is a quaternary ammonium compound that features a naphthyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium bromide typically involves the reaction of 2-naphthylmethylamine with tributylamine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The general reaction scheme is as follows:
Starting Materials: 2-naphthylmethylamine and tributylamine.
Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane, at room temperature.
Bromination: A brominating agent, such as hydrobromic acid or bromine, is added to the reaction mixture to form the quaternary ammonium bromide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as chloride or iodide, under appropriate conditions.
Oxidation and Reduction: The naphthyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or potassium iodide, and the reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Complexation: Metal salts, such as copper sulfate or nickel chloride, are used to form complexes with the quaternary ammonium compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield different halide salts, while oxidation and reduction can produce various naphthyl derivatives.
Scientific Research Applications
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium bromide involves its ability to interact with various molecular targets. The quaternary ammonium group can form ionic bonds with negatively charged species, while the naphthyl group can participate in π-π interactions and hydrophobic interactions. These interactions enable the compound to act as a catalyst, complexing agent, or stabilizer in different applications.
Comparison with Similar Compounds
Similar Compounds
N-(2-Naphthyl methyl)-N,N,N-trimethyl ammonium bromide: Similar structure but with methyl groups instead of butyl groups.
N-(2-Naphthyl methyl)-N,N,N-triethyl ammonium bromide: Similar structure but with ethyl groups instead of butyl groups.
N-(2-Naphthyl methyl)-N,N,N-tripropyl ammonium bromide: Similar structure but with propyl groups instead of butyl groups.
Uniqueness
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium bromide is unique due to the presence of the butyl groups, which provide increased hydrophobicity and steric hindrance compared to its methyl, ethyl, and propyl analogs. This can result in different reactivity and interaction profiles, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
tributyl(naphthalen-2-ylmethyl)azanium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N.BrH/c1-4-7-16-24(17-8-5-2,18-9-6-3)20-21-14-15-22-12-10-11-13-23(22)19-21;/h10-15,19H,4-9,16-18,20H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJPRZIBQNQARS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC2=CC=CC=C2C=C1.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701085 | |
Record name | N,N-Dibutyl-N-[(naphthalen-2-yl)methyl]butan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00701085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25316-74-9 | |
Record name | 2-Naphthalenemethanaminium, N,N,N-tributyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25316-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dibutyl-N-[(naphthalen-2-yl)methyl]butan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00701085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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